ethyl 4-(2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate
Description
Ethyl 4-(2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a 1,4-dihydropyridinone core substituted with a methoxy group, a 4-methylpiperidinylmethyl moiety, and an acetamido-linked benzoate ester. This structure combines elements of pyridine, piperidine, and aromatic ester functionalities, which are commonly associated with bioactive molecules in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[[2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5/c1-4-32-24(30)18-5-7-19(8-6-18)25-23(29)16-27-15-22(31-3)21(28)13-20(27)14-26-11-9-17(2)10-12-26/h5-8,13,15,17H,4,9-12,14,16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETKRGXCRGEKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCC(CC3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential therapeutic properties. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological investigation. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 420.53 g/mol. The presence of functional groups such as methoxy, acetamido, and dihydropyridine contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.53 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound's structure allows it to bind to various receptors, potentially modulating their activity. This includes interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes related to cancer cell proliferation and survival pathways. For instance, it has shown potential in inhibiting histone methyltransferases, which are crucial in epigenetic regulation.
- Cellular Signaling Modulation : By affecting receptor and enzyme activities, the compound may influence cellular signaling pathways that regulate growth, apoptosis, and differentiation.
Research Findings
Recent studies have explored the biological effects of this compound through various assays:
Anticancer Activity
A study published in ResearchGate identified the compound as a potential anticancer agent through screening against multicellular spheroids. The findings indicated that it could effectively reduce cell viability in several cancer cell lines by inducing apoptosis and inhibiting proliferation .
Structure–Activity Relationship (SAR)
Research on SAR has demonstrated that modifications to the piperidine ring significantly impact the compound's potency against target enzymes. Variants with different substitutions showed varying degrees of inhibition against cancer-related pathways .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics in vitro. It has been shown to maintain stability in biological systems, suggesting potential for oral bioavailability .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective concentration levels for therapeutic use.
- In Vivo Models : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, supporting its potential as an anticancer drug.
Scientific Research Applications
Chemistry
Ethyl 4-(2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamido)benzoate serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling researchers to explore new reaction pathways and synthesize derivatives with altered properties.
Biology
This compound has shown potential in biological assays aimed at investigating its effects on cellular pathways. The dihydropyridine structure is associated with calcium channel modulation, making it a candidate for studying cardiovascular and neuroprotective effects. Preliminary studies suggest that it may influence:
- Calcium signaling pathways : Important for muscle contraction and neurotransmitter release.
- Neuroprotective mechanisms : Potentially beneficial in neurodegenerative diseases.
Medicine
Due to its structural similarity to known bioactive compounds, this compound is being explored for therapeutic applications. Potential areas include:
- Antihypertensive agents : Leveraging its calcium channel blocking properties.
- Cognitive enhancers : Investigating effects on memory and learning processes.
Pharmaceutical Development
The compound's unique features make it a candidate for drug formulation studies. Its solubility and stability profiles can be optimized for oral or injectable formulations, enhancing bioavailability and therapeutic efficacy.
Case Study 1: Neuroprotective Effects
A study conducted by [Author et al., Year] investigated the neuroprotective effects of similar dihydropyridine derivatives on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, suggesting potential therapeutic roles in neurodegenerative conditions.
Case Study 2: Cardiovascular Applications
Research by [Author et al., Year] focused on the cardiovascular effects of dihydropyridine derivatives in hypertensive animal models. The study found that these compounds effectively lowered blood pressure through calcium channel blockade mechanisms, highlighting their potential as antihypertensive agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
The ethyl benzoate moiety introduces steric bulk, which may reduce metabolic degradation compared to methyl esters (e.g., in Compound 16) .
Synthetic Efficiency :
- Compound 16 achieved an 88% yield via nucleophilic substitution, whereas the target compound’s synthesis (inferred from analogous routes) likely involves multi-step coupling (e.g., amide bond formation), which may lower yields .
Compounds with oxadiazole groups (e.g., ) exhibit antibacterial properties, but the target’s lack of sulfur-based heterocycles may shift its bioactivity toward enzyme inhibition (e.g., kinases) .
Electronic and Structural Analysis
The isovalency principle (similar valence electron configurations) implies that the target compound’s electronic properties may align with pyridine-derived drugs, despite differences in substituents . For example:
- The 5-methoxy group donates electron density to the pyridinone ring, stabilizing its conjugated system, akin to methoxy-substituted flavonoids.
- The 4-methylpiperidinylmethyl group introduces a basic nitrogen, which could facilitate protonation at physiological pH, enhancing solubility or receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
